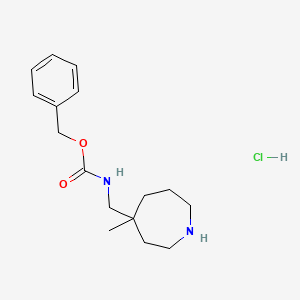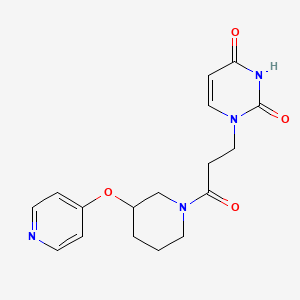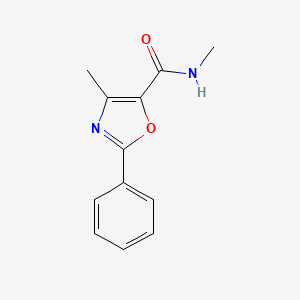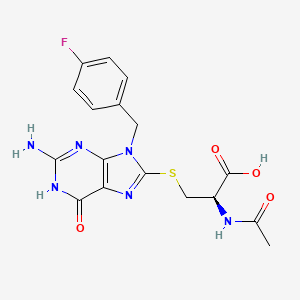
Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2225878-72-6 . It has a molecular weight of 298.81 . The compound is typically a white to yellow solid .
Physical And Chemical Properties Analysis
“Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride” is a white to yellow solid . It has a molecular weight of 298.81 . The compound should be stored at a temperature of 2-8°C . More specific physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Solid lipid nanoparticles and polymeric nanocapsules are being developed for the sustained release of fungicides such as carbendazim in agricultural settings. These systems offer benefits like enhanced delivery to the site of action, reduced environmental toxicity, and improved stability against degradation. Such technology could potentially be adapted for compounds like Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride if applicable, enhancing their efficiency and safety in pest control (Campos et al., 2015).
Drug Development and Prodrug Applications
In pharmaceutical research, carbamate esters serve as prodrugs to improve the pharmacokinetic profiles of active drugs. For instance, carbamate esters have been evaluated for their stability and potential in releasing active phenolic compounds upon administration, offering a strategy to bypass first-pass metabolism. This approach could be relevant for the optimization of compounds like Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride for therapeutic use (Hansen et al., 1991).
Antitumoral and Chemotherapeutic Research
The exploration of novel antitumoral agents includes the study of benzimidazole carbamates and their derivatives for activity against various cancer cell lines. The effectiveness of these compounds can be influenced by their formulation, delivery route, and dosing schedule. Research into such compounds may provide insights into the development of new cancer therapies, potentially including derivatives of Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride (Atassi & Tagnon, 1975).
Analysis and Detection in Forensic Toxicology
The detection and analysis of novel psychoactive substances in forensic toxicology often involve identifying and quantifying compounds with structural similarities to known psychoactive drugs. This research is crucial for law enforcement and public health, helping to track the spread and impact of unregulated substances (Nakajima et al., 2012).
Enzyme Inhibition and Neurological Applications
Compounds like Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride may also find applications in the study of enzyme inhibitors, particularly in the context of neurological conditions where modulation of enzyme activity can have therapeutic effects. For instance, carbamate compounds have been studied for their potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases (Magar et al., 2021).
Safety and Hazards
The safety information available indicates that “Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride” may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
benzyl N-[(4-methylazepan-4-yl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(8-5-10-17-11-9-16)13-18-15(19)20-12-14-6-3-2-4-7-14;/h2-4,6-7,17H,5,8-13H2,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWFRGPJZREKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)CNC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2881655.png)

![(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2881660.png)

![3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2881664.png)

![(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2881668.png)


![5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2881671.png)
methanone](/img/structure/B2881672.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2881675.png)